molecular formula C23H13Cl3Na2O6 B13785668 disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

Cat. No.: B13785668
M. Wt: 537.7 g/mol
InChI Key: MFLBTDFQEKYZHH-CWQUOYFRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate is a complex organic compound known for its unique chemical structure and properties It is often used in various scientific research applications due to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate typically involves a multi-step process. The initial step often includes the formation of the core salicylate structure, followed by the introduction of the trichlorophenyl and carboxylato groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled. The final product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield more oxidized derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups.

Scientific Research Applications

Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate
  • Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl]-2-hydroxy-3-methylbenzoate

Uniqueness

Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(trichlorophenyl)methyl]-3-methylsalicylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C23H13Cl3Na2O6

Molecular Weight

537.7 g/mol

IUPAC Name

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate

InChI

InChI=1S/C23H15Cl3O6.2Na/c1-9-5-11(7-14(20(9)27)22(29)30)17(13-3-4-16(24)19(26)18(13)25)12-6-10(2)21(28)15(8-12)23(31)32;;/h3-8,27H,1-2H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b17-12+;;

InChI Key

MFLBTDFQEKYZHH-CWQUOYFRSA-L

Isomeric SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C(=C(C=C3)Cl)Cl)Cl.[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C(=C(C=C3)Cl)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.